GW2974 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, KDR), a key mediator of angiogenesis. As a member of the 3-substituted indolin-2-one class of compounds, it is utilized in research settings to probe the roles of VEGFR-2 signaling in physiological and pathological processes, particularly in oncology and ophthalmology. Its primary value proposition lies in its specific and high-potency interaction with VEGFR-2, making it a critical tool for studies requiring precise modulation of the angiogenic signaling cascade.
While numerous VEGFR-2 inhibitors exist, they are not biochemically interchangeable. Seemingly minor structural differences between GW2974 and other indolinone-based inhibitors, such as Sunitinib, can lead to significant variations in kinase selectivity profiles (e.g., VEGFR-2 vs. VEGFR-1 or PDGFR-β), off-target activities, and cellular potency. Substituting GW2974 with a close analog without validating its specific activity profile can compromise experimental reproducibility, lead to misinterpretation of results, and invalidate findings dependent on a precise degree of VEGFR-2 inhibition.
GW2974 demonstrates potent, low-nanomolar inhibition of the primary angiogenic receptor kinase, VEGFR-2 (KDR). In enzymatic assays, GW2974 exhibited an IC50 value of 11 nM against KDR. This level of potency is comparable to other benchmark indolinone inhibitors, such as Sunitinib, which has a reported IC50 for KDR of approximately 8 nM in similar assays.
| Evidence Dimension | VEGFR-2 (KDR) Enzymatic Inhibition (IC50) |
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Sunitinib: ~8 nM |
| Quantified Difference | Comparable low-nanomolar potency |
| Conditions | In vitro enzymatic kinase assay. |
This confirms the compound is a high-potency tool for effectively blocking VEGFR-2 signaling at low nanomolar concentrations, ensuring target engagement in cellular models.
A key differentiator for GW2974 is its selectivity for VEGFR-2 (KDR) over the closely related VEGFR-1 (Flt-1). Assays demonstrated an IC50 of 11 nM against KDR, while the IC50 against Flt-1 was 310 nM. This represents a 28-fold higher potency for the primary target, VEGFR-2. This level of selectivity is critical for researchers aiming to isolate the specific downstream effects of VEGFR-2 inhibition without simultaneously confounding results by potently inhibiting VEGFR-1.
| Evidence Dimension | VEGFR Isoform Selectivity (IC50) |
| Target Compound Data | VEGFR-2 (KDR): 11 nM |
| Comparator Or Baseline | Internal Comparator - VEGFR-1 (Flt-1): 310 nM |
| Quantified Difference | 28-fold more potent against VEGFR-2 than VEGFR-1 |
| Conditions | In vitro enzymatic kinase assay. |
For studies designed to dissect the unique roles of VEGFR-2, this selectivity reduces the risk of misattributing observed effects to the inhibition of other VEGFR isoforms.
As an indolinone-based compound, GW2974 is readily soluble in dimethyl sulfoxide (DMSO), the standard solvent for preparing high-concentration stock solutions for in vitro screening and cell-based assays. This property is critical for procurement and workflow planning, as it ensures reliable and reproducible preparation of working solutions without the precipitation issues that can plague less soluble compounds. This facilitates straightforward integration into high-throughput screening (HTS) platforms and routine laboratory use, avoiding time-consuming formulation development or the risk of inaccurate dosing due to poor solubility.
| Evidence Dimension | Solvent Compatibility for Laboratory Use |
| Target Compound Data | Readily soluble in DMSO at concentrations suitable for stock solutions (e.g., ≥10 mM). |
| Comparator Or Baseline | Compounds with poor DMSO or aqueous buffer solubility. |
| Quantified Difference | N/A (Qualitative but critical process advantage) |
| Conditions | Standard laboratory conditions for preparing stock solutions for biological assays. |
High DMSO solubility simplifies experimental setup, ensures accurate compound dosing in assays, and makes the compound suitable for automated high-throughput applications.
The compound's 28-fold selectivity for VEGFR-2 over VEGFR-1 makes it the right choice for experiments designed to specifically elucidate the signaling outputs of VEGFR-2 activation without the confounding influence of potent VEGFR-1 blockade.
Due to its high solubility in DMSO, GW2974 is well-suited for use as a positive control or benchmark inhibitor in large-scale automated screening campaigns where reliable stock solution integrity and accurate final concentrations are paramount for data quality.
With a potent IC50 of 11 nM against its primary target, GW2974 can be procured as a reliable tool compound to confirm that a cellular phenotype (e.g., endothelial cell migration, tube formation) is dependent on VEGFR-2 kinase activity.